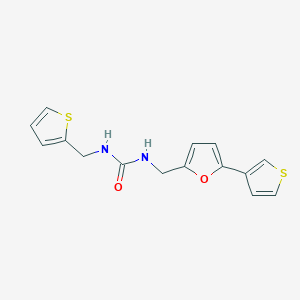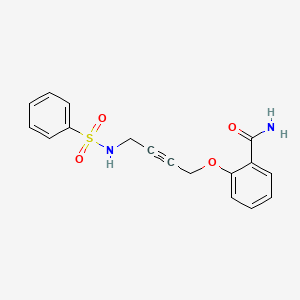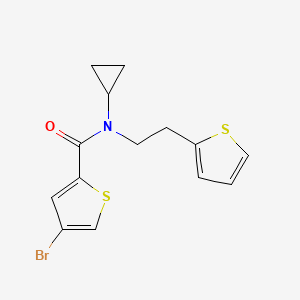
2-(2-Quinoxalinyloxy)-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Quinoxalinyloxy)-1-ethanol” is a chemical compound that is part of the quinoxaline family . Quinoxaline is a fused heterocycle system of a benzene ring and pyrazine ring . It has earned considerable attention due to its importance in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of quinoxaline derivatives has been extensively studied . The most widely used method for the synthesis of indeno[1,2-b] quinoxalinone involves the condensation reaction of ninhydrin with 1,2-phenylenediamines in EtOH/MeOH at room temperature . Another method involves the reaction of 1- (2-aminophenyl)pyrroles with a substituted aldehyde in acetic acid and methanol as solvent .Chemical Reactions Analysis
Quinoxaline participates in various chemical reactions. For example, 2-Quinoxalinol participates in direct dehydrative cross-coupling of 2-quinoxalinone with p-tolylacetylene via Pd/Cu-catalyzed phosphonium coupling .Aplicaciones Científicas De Investigación
Catalyst-Free Alkoxylation
A study presented a facile alkoxylation protocol of quinoxalin-2(1H)-ones with primary or secondary alcohols via cross-dehydrogenative coupling under catalyst-free conditions, providing access to 3-alkoxylquinoxalin-2(1H)-ones. This method uses PhI(OTFA)2 as an oxidant, indicating potential for creating drug molecules with quinoxalin-2(1H)-one skeletons (Yang et al., 2019).
Visible-Light Photocatalysis
Another study developed an efficient route to 3-alkoxylquinoxalin-2(1H)-ones through visible-light photocatalytic C(sp2)−H/O−H cross-dehydrogenation coupling of quinoxalin-2(1H)-ones and alcohols. This process uses ambient air as an oxidant at room temperature under metal-free conditions (Xie et al., 2020).
Green Synthesis Approaches
Research on the green synthesis of quinoxaline derivatives highlighted the use of polymer-supported sulphanilic acid as an effective heterogeneous catalyst for synthesizing various quinoxaline derivatives from the condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds in ethanol (Tarpada et al., 2017).
Stereoinversion Using Biocatalysis
A novel biocatalytic process using Candida parapsilosis was reported for the stereoinversion of (S)-1-(1-naphthyl)ethanol to (R)-1-(1-naphthyl)ethanol, demonstrating the organism's redox system's capability for such transformations. This process offers insights into sustainable and stereo-selective synthesis strategies (Amrutkar et al., 2013).
Selectfluor-Mediated Functionalization
A recent study introduced a Selectfluor-promoted oxidative coupling method that facilitates the formation of C-O, C-N, C-S, and C-Se bonds in quinoxalin-2(1H)-ones. This approach underscores a radical pathway under metal- and photocatalyst-free conditions, offering a versatile method for functionalizing quinoxalin-2(1H)-ones (Sonam et al., 2023).
Direcciones Futuras
Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .
Mecanismo De Acción
Target of Action
Quinoxaline derivatives have been known to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s worth noting that quinoxaline derivatives have been used as anticancer, anticonvulsant, anti-inflammatory, antidiabetic, antioxidant, antibacterial, anti-tb, antimalarial, antiviral, anti-hiv, and many other uses . This suggests that 2-(2-Quinoxalinyloxy)-1-ethanol may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with quinoxaline derivatives , it can be inferred that this compound may influence multiple biochemical pathways.
Pharmacokinetics
Quinoxaline is a low-melting solid (29–30 °c), soluble in water, and a weak base (pka = 056) , which may influence its bioavailability.
Result of Action
Given the broad range of biological activities associated with quinoxaline derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
It’s worth noting that the application of certain herbicides, which include quinoxaline derivatives, has been shown to influence the activities of phosphate-solubilizing microorganisms in soil . This suggests that environmental factors may play a role in the action of this compound.
Análisis Bioquímico
Biochemical Properties
It is known that quinoxaline derivatives can interact with various enzymes and proteins . The nature of these interactions could be influenced by the specific structural features of 2-(2-Quinoxalinyloxy)-1-ethanol.
Cellular Effects
Some quinoxaline derivatives have been found to exhibit selective cytotoxicity for certain types of cells . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that quinoxaline derivatives may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of similar compounds can vary with dosage, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is known that similar compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors, and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
2-quinoxalin-2-yloxyethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-5-6-14-10-7-11-8-3-1-2-4-9(8)12-10/h1-4,7,13H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNJZUJVAAKIHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2637872.png)

![1-({[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2637875.png)




![ethyl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2637884.png)
![N-cyclooctyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2637886.png)
![Benzo[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B2637887.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methylbenzamide](/img/structure/B2637889.png)


![3-(4-Methoxyphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2637894.png)
